5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-morpholinopropionyl)- 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-morpholinopropionyl)-
Brand Name: Vulcanchem
CAS No.: 18300-60-2
VCID: VC21024296
InChI: InChI=1S/C21H24N2O2/c24-21(11-12-22-13-15-25-16-14-22)23-19-7-3-1-5-17(19)9-10-18-6-2-4-8-20(18)23/h1-8H,9-16H2
SMILES: C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCN4CCOCC4
Molecular Formula: C21H24N2O2
Molecular Weight: 336.4 g/mol

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-morpholinopropionyl)-

CAS No.: 18300-60-2

Cat. No.: VC21024296

Molecular Formula: C21H24N2O2

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-morpholinopropionyl)- - 18300-60-2

Specification

CAS No. 18300-60-2
Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
IUPAC Name 1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-morpholin-4-ylpropan-1-one
Standard InChI InChI=1S/C21H24N2O2/c24-21(11-12-22-13-15-25-16-14-22)23-19-7-3-1-5-17(19)9-10-18-6-2-4-8-20(18)23/h1-8H,9-16H2
Standard InChI Key FFJCFAKYCODHSP-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCN4CCOCC4
Canonical SMILES C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCN4CCOCC4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator